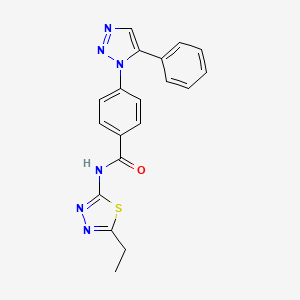

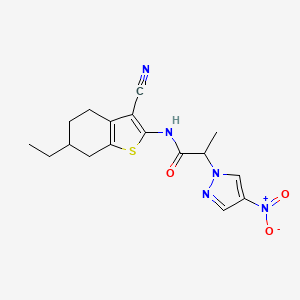

![molecular formula C21H23ClN4O2S B4629779 N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4629779.png)

N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea and its derivatives often involves the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, confirming their structures through methods like IR, ¹H NMR, and elementary analysis (Song Xin-jian, Gong Xian-sheng, W. Sheng, 2006). Another approach includes the reaction of heterocyclic amino compounds with phenyl-5-(pyridine-3-yl)-1,3,4-thiadiazol-2-ylcarbamate under microwave irradiation, showcasing the efficiency of this method in yielding the desired products (Kejian Li, Wenbin Chen, 2008).

Molecular Structure Analysis

The molecular structure of derivatives of N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea has been elucidated through single-crystal X-ray diffraction, highlighting a planar configuration mediated by intramolecular N-H...O hydrogen bonds. This planarity contributes to the stability and biological activity of these compounds (Li-Qiao Shi, 2011).

Chemical Reactions and Properties

The chemical reactions involving N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea derivatives are characterized by their interactions with various electrophiles, leading to high yields of substituted products. Directed lithiation techniques have been applied to similar urea compounds, demonstrating the compound's versatility in synthetic chemistry (Keith Smith, G. El‐Hiti, M. Alshammari, 2013).

Physical Properties Analysis

The physical properties of these derivatives, including crystal structure and bonding, have been extensively studied to understand their stability and reactivity. For example, the crystal structure analysis reveals a significant influence of intramolecular hydrogen bonding on the molecule's stability, which is crucial for its biological activity (Xin-jian Song, Xiao-Hong Tan, Yan‐Gang Wang, 2008).

Chemical Properties Analysis

The chemical properties, particularly the bioactivities of N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea derivatives, are highlighted by their fungicidal and plant growth-regulating activities. These compounds exhibit promising biological activities, potentially due to their unique structural features, including the presence of the 1,3,4-thiadiazol moiety (Tan Xiao-hong, 2006).

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety, similar to the one mentioned, have been designed and synthesized, demonstrating potential antibacterial and antifungal activities. These compounds' synthesis aims to explore their application as antimicrobial agents due to their significant biological activities. The therapeutic effects of these derivatives span across several conditions, including inflammation, pain, or hypertension, with their antimicrobial properties being of particular interest for further research and development (Ameen & Qasir, 2017).

Cytokinin-like Activity

Urea derivatives, including those similar to "N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea", have shown to exhibit cytokinin-like activity, which is crucial for plant growth and development. These synthetic compounds are positive regulators of cell division and differentiation, offering valuable insights into their potential agricultural applications. The structure-activity relationship studies of these compounds have paved the way for identifying new urea cytokinins that specifically enhance adventitious root formation, indicating their importance in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Insecticidal and Herbicidal Properties

Some urea derivatives, including those with a 1,3,4-thiadiazole structure, have been investigated for their herbicidal and insecticidal activities. These compounds are developed to exhibit properties similar to phenylurea herbicides, showing significant potential as selective herbicides with specific activity between different plant species. The selective action of these compounds is attributed to their ability to undergo metabolic processes differently in various plants, which could lead to the development of more targeted and environmentally friendly herbicidal solutions (Ishizuka et al., 1971).

Antioxidant Activity

Research on urea derivatives also extends into exploring their antioxidant activities. Specifically, compounds that inhibit calcium overload and possess antioxidant properties have been studied, showcasing the diversity in their applications beyond microbial inhibition or plant growth regulation. These findings suggest that with appropriate structural modifications, urea derivatives could serve as potent agents in medical research, targeting various conditions related to oxidative stress and calcium dysregulation (Kato et al., 1999).

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-3-[5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O2S/c1-13-11-16(9-10-17(13)22)28-12-18-25-26-20(29-18)24-19(27)23-15-7-5-14(6-8-15)21(2,3)4/h5-11H,12H2,1-4H3,(H2,23,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTAGDVEHVUPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C(C)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Tert-butylphenyl)-3-[5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4629699.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)

![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4629711.png)

![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629729.png)

![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629736.png)

![3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4629764.png)

![4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide](/img/structure/B4629766.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)